5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound featuring a triazolopyrimidine core with a trimethoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate can form an intermediate hydrazone, which then undergoes cyclization with a suitable nitrile to yield the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyrimidine core or the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase, leading to disruption of cellular processes and induction of apoptosis . The compound’s trimethoxyphenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Uniqueness
5-OXO-N-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its triazolopyrimidine core combined with a trimethoxyphenyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H17N5O5 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
5-oxo-N-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H17N5O5/c1-23-10-4-8(5-11(24-2)13(10)25-3)18-14(22)9-6-12(21)19-15-16-7-17-20(9)15/h4-5,7,9H,6H2,1-3H3,(H,18,22)(H,16,17,19,21) |
InChI Key |
YAQNSLSQYBEBOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)NC3=NC=NN23 |
Origin of Product |
United States |
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